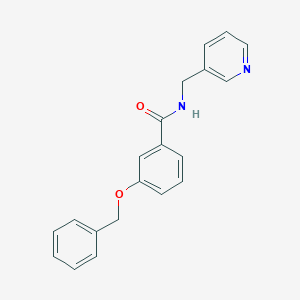
3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide, also known as BPN-15606, is a small molecule drug that has shown promising results in preclinical studies as a potential treatment for Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that affects millions of people worldwide, and there is currently no cure for the disease. BPN-15606 works by targeting the tau protein, which is a key player in the development of Alzheimer's disease.
作用机制
3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide works by inhibiting the activity of an enzyme called glycogen synthase kinase 3 beta (GSK3β), which is involved in the phosphorylation of tau protein. Phosphorylation of tau protein is a key step in the development of Alzheimer's disease pathology, as it leads to the formation of neurofibrillary tangles, which are a hallmark of the disease. By inhibiting GSK3β activity, 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide reduces the levels of phosphorylated tau protein and prevents the formation of neurofibrillary tangles.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to reducing the levels of phosphorylated tau protein, 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has been shown to reduce inflammation and oxidative stress in the brain, which are also key factors in the development of Alzheimer's disease. 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has also been shown to improve synaptic function and reduce neuronal cell death in preclinical models, suggesting that it may have neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide for lab experiments is that it has been extensively studied in preclinical models of Alzheimer's disease, and has shown promising results in these models. This suggests that it may be a useful tool for studying the mechanisms underlying Alzheimer's disease pathology, and for developing new treatments for the disease. However, one limitation of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for research on 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide and its potential as a treatment for Alzheimer's disease. One direction is to further investigate the safety and efficacy of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide in clinical trials, to determine whether it could be a viable treatment option for patients with Alzheimer's disease. Another direction is to investigate the potential of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide in combination with other drugs for the treatment of Alzheimer's disease, as it may have synergistic effects with other drugs that target different aspects of the disease pathology. Finally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide, and to identify other potential targets for the treatment of Alzheimer's disease.
合成方法
The synthesis of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide involves several steps, including the coupling of 3-pyridinylmethylamine with 3-(benzyloxy)benzoyl chloride, followed by deprotection of the benzyl group using hydrogenation and subsequent acylation with benzoyl chloride. The final compound is obtained after purification using column chromatography.
科学研究应用
3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has been extensively studied in preclinical models of Alzheimer's disease, including transgenic mouse models and human neuronal cell culture systems. In these studies, 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has been shown to reduce the levels of abnormal tau protein, which is a hallmark of Alzheimer's disease pathology. 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has also been shown to improve cognitive function in these models, suggesting that it may have therapeutic potential for the treatment of Alzheimer's disease.
属性
产品名称 |
3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide |
|---|---|
分子式 |
C20H18N2O2 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
3-phenylmethoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18N2O2/c23-20(22-14-17-8-5-11-21-13-17)18-9-4-10-19(12-18)24-15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,22,23) |
InChI 键 |
YYTGWYXIKGVZPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)






![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)

![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B239707.png)